2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O7S/c17-13(18)8-15-24(21,22)10-3-4-11(12(6-10)16(19)20)14-7-9-2-1-5-23-9/h1-6,14-15H,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKURNVOTCOPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid typically involves multiple steps. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The furan ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-{4-[(Furan-2-ylmethyl)amino]-3-aminobenzenesulfonamido}acetic acid.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Cancer Research :
- Drug Design and Development :
Pharmacological Applications
- Enzyme Inhibition :
- Anti-inflammatory Properties :
Biochemical Research
- Bioconjugation :
- Analytical Chemistry :
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring enhanced antibacterial potency, suggesting a promising direction for further development of this compound as a novel antibiotic agent.
Case Study 2: Cancer Cell Apoptosis Induction
In vitro experiments demonstrated that furan-containing compounds induced apoptosis in human cancer cell lines through mitochondrial pathways. This finding supports the potential application of this compound in oncology research.
Mechanism of Action
The mechanism of action of 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antibacterial effects. The sulfonamide group can inhibit the activity of certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid and its analogs:
Key Comparisons
Replacement of the furan-2-ylmethyl group with methylamino (as in 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetic acid) reduces steric bulk, which may improve solubility but diminish π-π stacking interactions critical for target binding .
Biological Activity While direct data for the target compound are lacking, structurally related furan-containing sulfonamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) exhibit anti-exudative activity comparable to diclofenac sodium in preclinical models .
Commercial and Safety Considerations The discontinued status of the target compound contrasts with the availability of its methylamino analog , possibly reflecting challenges in synthesis, stability, or efficacy.
Research Findings and Implications
- Anti-Exudative Potential: The structural similarity between the target compound and triazole-based sulfonamides with demonstrated anti-exudative activity warrants further investigation. The nitro group may modulate COX-2 inhibition or cytokine suppression, mechanisms common to NSAIDs.
- Synthetic Feasibility : The discontinued status suggests synthetic challenges, such as low yields or purification difficulties, possibly due to the nitro group’s reactivity or the furan ring’s sensitivity to oxidation.
- Structure-Activity Relationship (SAR): The methylamino analog’s availability provides a basis for SAR studies to evaluate the necessity of the furan moiety for bioactivity.
Biological Activity
2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N4O5S
- Molecular Weight : 342.34 g/mol
- CAS Number : Not available in the provided sources.
- Chemical Structure : The compound features a furan ring, an amino group, a nitro group, and a sulfonamide moiety, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, potentially affecting metabolic pathways related to cancer and inflammation.
- Antioxidant Properties : The furan moiety may contribute to antioxidant activity, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be relevant for therapeutic applications in inflammatory diseases.
Biological Activity and Pharmacological Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Effects : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : Research on sulfonamide derivatives indicated that they could effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity : Compounds containing furan rings were shown to possess antioxidant properties that protect against oxidative damage in cellular models, suggesting potential neuroprotective effects.
Q & A
Synthesis and Optimization
Q1. What are the key methodological considerations for synthesizing 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid, and how can reaction conditions be optimized? Answer: The synthesis typically involves sequential steps: (1) nitration of the benzene ring, (2) sulfonamide formation, and (3) coupling of the furan-2-ylmethylamine group. Critical parameters include:
- Nitration selectivity : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor 3-nitro substitution, as observed in analogous nitrobenzenesulfonamides .
- Sulfonamide activation : Employ carbodiimide coupling agents (e.g., EDC·HCl) to enhance reactivity between sulfonic acid derivatives and amines .
- Condition optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict energy barriers and guide experimental parameter selection, reducing trial-and-error approaches .
Structural Characterization
Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound? Answer:
- X-ray crystallography : Resolves sulfonamide and nitro group orientations, as demonstrated for structurally related 4-[5-(furan-2-yl)pyrazol-1-yl]benzenesulfonamide derivatives .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes the furan methylene (δ ~4.2 ppm) and nitro group proximity effects on aromatic protons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 394.08 for C₁₄H₁₃N₃O₇S).
Computational Analysis
Q3. How can quantum chemical calculations predict the reactivity of the nitro and sulfonamide groups in this compound? Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions (e.g., nitro group as an electrophilic site) .
- Reaction pathway modeling : Simulate nucleophilic attack on the sulfonamide group using transition-state analysis, as applied to similar sulfonamide derivatives .
- ADMET profiling : Predict bioavailability and metabolic stability via in silico tools, leveraging data from nitrobenzoic acid analogs .
Advanced Reactivity Studies
Q4. What experimental strategies can resolve contradictions in reported reactivity of the nitro group under reducing conditions? Answer:
- Controlled reduction assays : Compare catalytic hydrogenation (Pd/C, H₂) vs. chemical reductants (NaBH₄/Fe) to assess nitro-to-amine conversion efficiency.
- In situ monitoring : Use UV-Vis or Raman spectroscopy to detect intermediates (e.g., nitroso or hydroxylamine derivatives) .
- Computational validation : Cross-reference experimental results with DFT-calculated reduction potentials to identify kinetic vs. thermodynamic control .
Solubility and Formulation
Q5. How can solubility challenges in aqueous media be addressed for biological assays? Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability, as validated for nitroaromatic sulfonamides .
- pH adjustment : Exploit the sulfonamide’s acidity (pKa ~2–3) by preparing buffered solutions (pH 7.4) to enhance ionization and solubility .
- Micellar encapsulation : Test non-ionic surfactants (e.g., Tween-80) for improved dispersion in cell culture media .
Biological Activity Profiling
Q6. What methodologies are recommended for evaluating the enzyme inhibitory potential of this compound? Answer:
- Kinetic assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to monitor inhibition of target enzymes (e.g., carbonic anhydrase) .
- Docking studies : Perform molecular docking (AutoDock Vina) with crystal structures of homologous enzymes to predict binding modes .
- Selectivity screening : Profile against enzyme isoforms (e.g., CA-I vs. CA-II) to assess specificity, referencing nitrobenzenesulfonamide SAR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
